2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide
Description
2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide is a hydrazide derivative featuring a naphthalene core substituted with a methoxy group at the 6-position and an acetohydrazide moiety at the 2-position. It is synthesized via hydrazinolysis of ethyl 2-[(6-methoxy-2-naphthyl)oxy]acetate intermediates, as described in multiple synthetic routes . This compound serves as a key intermediate for synthesizing diverse derivatives, including thiosemicarbazides, Schiff bases, and heterocyclic hybrids, which are explored for antimicrobial, antioxidant, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-11-4-2-10-7-12(5-3-9(10)6-11)18-8-13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLDVMDXUTPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207860 | |
| Record name | 2-[(6-Methoxy-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-62-6 | |
| Record name | 2-[(6-Methoxy-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Methoxy-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide typically involves the reaction of 6-methoxy-2-naphthaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis .
Biology
- Enzyme Inhibition Studies : Research indicates that 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide can inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .
- Protein Interactions : The compound has been utilized in studies examining its interactions with proteins, which can elucidate mechanisms of action in biological systems .
Medicine
- Therapeutic Potential : There is ongoing investigation into the anti-inflammatory and anticancer properties of this compound. Preliminary studies suggest it may exhibit significant therapeutic effects, warranting further exploration .
- Antibacterial Activity : Recent studies have highlighted its potential as an antibacterial agent against various pathogens. For instance, compounds derived from similar structures have shown promising results against Gram-positive and Gram-negative bacteria .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 12d | 15–27 (Staphylococcus aureus) | 12.5–50 |
| Ciprofloxacin | 21–32 (Staphylococcus aureus) | 6.25–12.5 |
Industry
- Material Development : In industrial applications, the compound can be utilized in developing new materials and chemical processes due to its unique properties . Its potential as a precursor in the synthesis of novel compounds makes it valuable for material science.
Antibacterial Activity Study
A study conducted on derivatives of 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide demonstrated significant antibacterial efficacy against several strains, including Staphylococcus aureus and Escherichia coli. The compounds were tested for their zones of inhibition and minimum inhibitory concentrations (MIC), showcasing their potential as alternatives to traditional antibiotics .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of similar hydrazide compounds indicated that they could modulate inflammatory pathways effectively. This positions them as candidates for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Structural Analogues with Naphthalene/Substituted Aryl Cores
Key Findings :
- Antioxidant Activity : Coumarin-based analogues (e.g., 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide) exhibit enhanced antioxidant activity compared to the parent coumarin due to the electron-donating methoxy and hydrazide groups .
- Antimicrobial Potency : Pyridine- and naphthyl-containing derivatives (e.g., compounds from ) show broad-spectrum antimicrobial activity, attributed to the planar aromatic systems and polar hydrazide groups facilitating membrane penetration.
- Structural Flexibility : Hybridization with thiazole (e.g., in tetralin derivatives ) or pyrimidine (e.g., ) introduces steric bulk and hydrogen-bonding sites, modulating target specificity.
ADME Predictions :
- Coumarin-acetohydrazides (e.g., ) exhibit moderate logP values (2.1–3.5), suggesting balanced lipophilicity for blood-brain barrier penetration.
- Pyrimidine derivatives (e.g., ) show higher aqueous solubility due to polar heterocycles, aligning with their plant growth regulatory roles.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy (in naphthyl or coumarin cores) enhances antioxidant and antimicrobial activities by stabilizing radical intermediates .
- Heterocyclic Hybridization : Thiazole or triazole incorporation (e.g., ) improves antibacterial potency via metal chelation and enzyme inhibition.
- Hydrazide Modifications : Schiff base formation (e.g., with indole-3-carbaldehyde ) introduces π-π stacking interactions, critical for antitubercular activity.
Biological Activity
2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydrazide functional group connected to a methoxy-substituted naphthalene moiety. Its structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide involves binding to specific enzymes or receptors, potentially inhibiting their activity. This binding can alter signal transduction pathways, leading to various biological effects such as changes in cellular metabolism and gene expression.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of acylhydrazones, which include 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide, have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide | TBD | MRSA, E. coli |
| Acylhydrazone Derivative A | 8 | MRSA |
| Acylhydrazone Derivative B | 4 | E. coli |
Antitumor Activity
The acylhydrazone moiety is known for its antitumor activity. Studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of protein kinase pathways .
Case Study: Antitumor Effects
A study on an acylhydrazone derivative showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | ROS generation |
| PC3 | 15 | p53 pathway activation |
In Vitro Studies
In vitro studies have highlighted the compound's potential in inhibiting enzyme activities related to cancer progression and inflammation. The interaction with specific molecular targets suggests a multifaceted approach to therapeutic applications.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the naphthalene ring enhances lipophilicity, which may improve cellular uptake and biological activity. Variations in substituents can lead to different biological profiles, emphasizing the importance of SAR studies in drug development .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide?
Methodological Answer:
The compound is typically synthesized via hydrazinolysis of ester precursors. A common approach involves reacting ethyl 2-(6-methoxy-2-naphthyloxy)acetate with hydrazine hydrate in ethanol under reflux conditions (30–48 hours). The product is isolated via filtration and recrystallized from methanol or chloroform/methanol mixtures to achieve high purity (>90% yield) . Alternative routes include substituting the ester group with reactive intermediates like acyl chlorides, followed by hydrazine treatment under controlled pH and temperature . Key parameters to optimize include reaction time, solvent polarity, and stoichiometric ratios of hydrazine to ester.
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in an orthorhombic system (e.g., space group P222) with unit cell parameters a ≈ 4.10 Å, b ≈ 6.38 Å, and c ≈ 35.61 Å. Hydrogen bonding networks (N–H⋯O/N) stabilize the lattice, with bond lengths of 1.413–1.454 Å for N–N and 2.8–3.0 Å for hydrogen bonds . Complementary techniques like FT-IR and H/C NMR validate functional groups (e.g., methoxy C–O at ~1,250 cm, hydrazide NH at δ 9.5–10.5 ppm) .
Basic: What experimental approaches are used to assess its bioactivity?
Methodological Answer:
Bioactivity screening involves in vitro assays targeting specific pathways. For anti-inflammatory activity, use lipopolysaccharide (LPS)-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Cytotoxicity is assessed via MTT assays on normal cell lines (e.g., HEK293). Dose-response curves (0.1–100 µM) and IC calculations are critical. Positive controls (e.g., dexamethasone) and statistical validation (ANOVA, p < 0.05) ensure reliability . For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
Advanced: How can computational methods aid in reaction optimization?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways and transition states. Quantum mechanical modeling identifies optimal reaction coordinates (e.g., nucleophilic attack of hydrazine on ester carbonyl). Machine learning algorithms (e.g., random forests) analyze experimental datasets to predict yield-controlling variables (solvent polarity, temperature). Reaction path sampling (e.g., metadynamics) reduces trial-and-error by narrowing conditions to 2–3 candidate protocols . Tools like Gaussian or ORCA are recommended for energy profiling.
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from impurity profiles or assay variability. Address this via:
- Analytical rigor : Use HPLC-PDA (≥95% purity threshold) and HRMS to confirm compound identity.
- Standardized protocols : Adhere to OECD/ICH guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration).
- Meta-analysis : Apply multivariate statistics (e.g., principal component analysis) to cross-correlate bioactivity data across studies, identifying outliers due to solvent (DMSO vs. ethanol) or cell line heterogeneity . Replicate conflicting experiments under harmonized conditions.
Advanced: What factorial design approaches optimize reaction conditions?
Methodological Answer:
A 2 factorial design efficiently screens variables. For synthesis, factors include temperature (60–100°C), hydrazine molar ratio (1–3 equivalents), and solvent (ethanol vs. methanol). Response surface methodology (RSM) maps interactions between variables, with yield as the response. ANOVA identifies significant factors (p < 0.05). Central composite designs (CCD) refine optimal conditions, achieving >90% yield with reduced reagent waste . Software like Design-Expert or Minitab automates data analysis.
Advanced: What is the role of hydrogen bonding in the compound’s molecular interactions?
Methodological Answer:
Intermolecular N–H⋯O and N–H⋯N hydrogen bonds (2.8–3.2 Å) govern crystal packing and stability. These interactions enhance solubility in polar solvents (e.g., DMF) and influence pharmacophore geometry. SC-XRD reveals planar hydrazide moieties with delocalized π-electrons, critical for binding to enzyme active sites (e.g., COX-2). MD simulations (AMBER/CHARMM) model ligand-receptor dynamics, showing hydrogen bonds with key residues (e.g., Arg120 in COX-2) . IR spectroscopy tracks bond weakening under thermal stress (TGA-DSC).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
